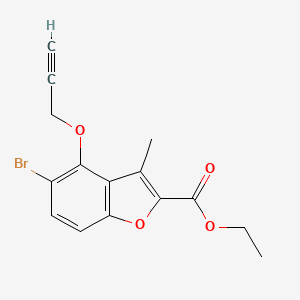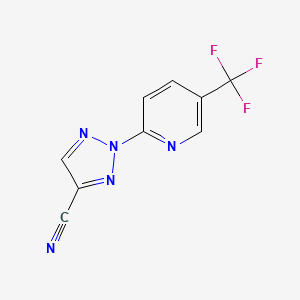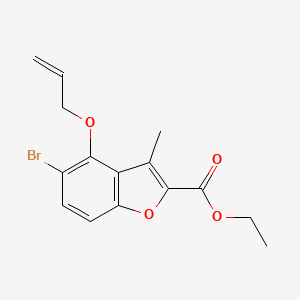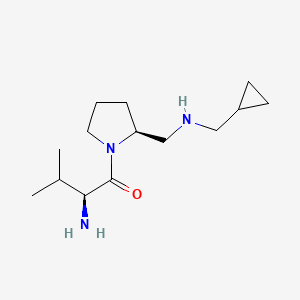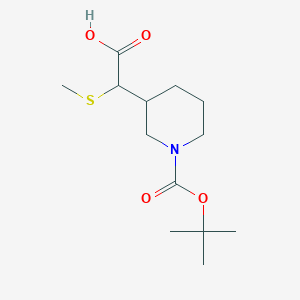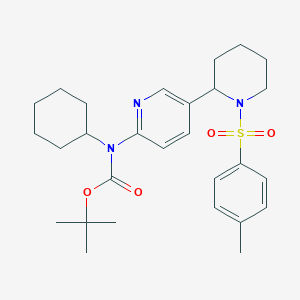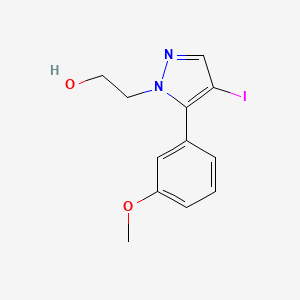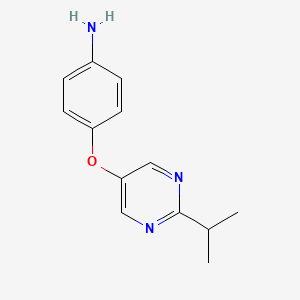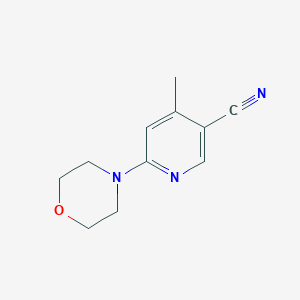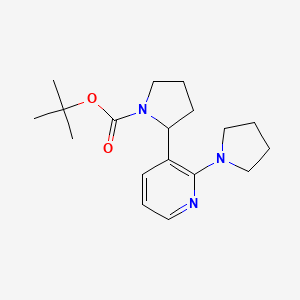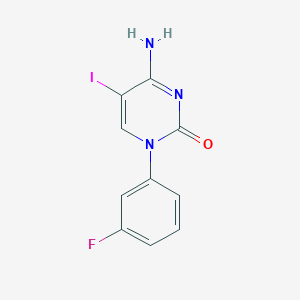
4-Amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidine derivatives are known for their wide range of biological activities, including antiviral, anticancer, and antimicrobial properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and 5-iodouracil.
Formation of Intermediate: The 3-fluoroaniline undergoes a nucleophilic substitution reaction with 5-iodouracil in the presence of a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Cyclization: The intermediate product is then cyclized to form the desired pyrimidine ring structure under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common Reagents and Conditions
Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH)
Solvents: Dimethylformamide (DMF), ethanol
Catalysts: Palladium on carbon (Pd/C), copper iodide (CuI)
Major Products
The major products formed from these reactions include substituted pyrimidines, N-oxides, and coupled aryl or alkyl derivatives .
Aplicaciones Científicas De Investigación
4-Amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential antiviral and anticancer agents.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4-Amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with receptors to either activate or inhibit signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-1-(3-chlorophenyl)-5-iodopyrimidin-2(1H)-one
- 4-Amino-1-(3-bromophenyl)-5-iodopyrimidin-2(1H)-one
- 4-Amino-1-(3-methylphenyl)-5-iodopyrimidin-2(1H)-one
Uniqueness
4-Amino-1-(3-fluorophenyl)-5-iodopyrimidin-2(1H)-one is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and chemical reactivity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them more effective in biological systems .
Propiedades
Fórmula molecular |
C10H7FIN3O |
|---|---|
Peso molecular |
331.08 g/mol |
Nombre IUPAC |
4-amino-1-(3-fluorophenyl)-5-iodopyrimidin-2-one |
InChI |
InChI=1S/C10H7FIN3O/c11-6-2-1-3-7(4-6)15-5-8(12)9(13)14-10(15)16/h1-5H,(H2,13,14,16) |
Clave InChI |
FEKMMVZOUFWPNW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)N2C=C(C(=NC2=O)N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,8-Diazabicyclo[3.2.1]octane hydrochloride](/img/structure/B15057855.png)
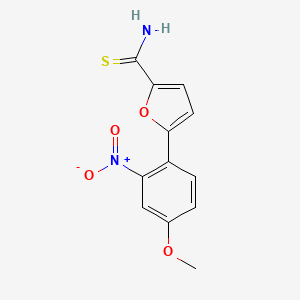
![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-propan-2-ylpropanamide](/img/structure/B15057864.png)
